Ethyl 2-chloroacetamido-3,3,3-trifluoro-2-(4-isopropylanilino)propionate
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Overview
Description
Ethyl 2-(2-chloroacetamido)-3,3,3-trifluoro-2-{[4-(propan-2-yl)phenyl]amino}propanoate: is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a chloroacetamido group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-chloroacetamido)-3,3,3-trifluoro-2-{[4-(propan-2-yl)phenyl]amino}propanoate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Chloroacetamido Intermediate: This step involves the reaction of chloroacetyl chloride with an amine to form the chloroacetamido intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoroacetic acid or a trifluoromethylating agent.
Coupling with the Phenylamine Derivative: The phenylamine derivative is coupled with the intermediate to form the desired product.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine and ester functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the amine or ester groups.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine:
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Materials Science: Potential use in the development of new materials with unique properties, such as polymers or coatings.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-chloroacetamido)-3,3,3-trifluoro-2-{[4-(propan-2-yl)phenyl]amino}propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the chloroacetamido group can participate in covalent interactions with target proteins.
Comparison with Similar Compounds
Ethyl 4-(2-chloroacetamido)benzoate: Similar in structure but lacks the trifluoromethyl group and the phenylamine derivative.
Ethyl 3-(2-{[(4-{[(hexyloxy)carbonyl]carbamoyl}phenyl)amino]methyl}-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate: Another complex ester with different functional groups.
Uniqueness:
Trifluoromethyl Group: Enhances binding affinity and metabolic stability.
Chloroacetamido Group: Allows for covalent interactions with target proteins.
Phenylamine Derivative: Contributes to the compound’s overall structure and potential biological activity.
This detailed article provides a comprehensive overview of ethyl 2-(2-chloroacetamido)-3,3,3-trifluoro-2-{[4-(propan-2-yl)phenyl]amino}propanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H20ClF3N2O3 |
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Molecular Weight |
380.79 g/mol |
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(4-propan-2-ylanilino)propanoate |
InChI |
InChI=1S/C16H20ClF3N2O3/c1-4-25-14(24)15(16(18,19)20,22-13(23)9-17)21-12-7-5-11(6-8-12)10(2)3/h5-8,10,21H,4,9H2,1-3H3,(H,22,23) |
InChI Key |
KNIUZVAPKIMCPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C(C)C)NC(=O)CCl |
Origin of Product |
United States |
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